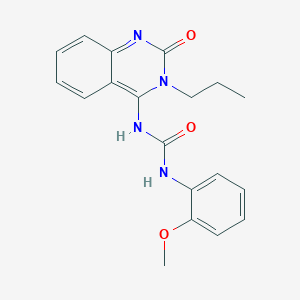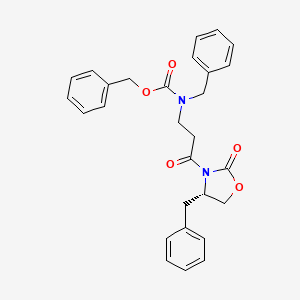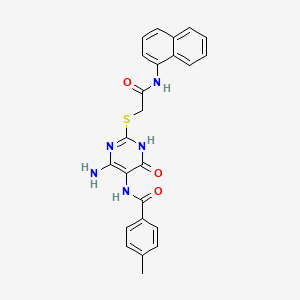
1,2-Benzenedicarboxylic acid, 4-amino-, 2-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 4-amino-, 2-methyl ester is a chemical compound with the molecular formula C10H11NO4 It is a derivative of phthalic acid, where one of the carboxylic acid groups is esterified with a methyl group and the other is substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-amino-, 2-methyl ester typically involves the esterification of 1,2-Benzenedicarboxylic acid (phthalic acid) with methanol in the presence of an acid catalyst, followed by the introduction of an amino group. The reaction conditions often include:
Esterification: Phthalic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Amination: The esterified product is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-amino-, 2-methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 4-amino-, 2-methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-amino-, 2-methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxylic acid, 2-amino-, dimethyl ester: Similar structure but with different substitution patterns.
1,2-Benzenedicarboxylic acid, 4-methyl-, dimethyl ester: Similar esterification but with a methyl group instead of an amino group.
1,4-Benzenedicarboxylic acid, bis (2-ethylhexyl) ester: Different ester groups and substitution patterns.
Uniqueness
1,2-Benzenedicarboxylic acid, 4-amino-, 2-methyl ester is unique due to the presence of both an amino group and an ester group on the same aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8NO4- |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-amino-2-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,10H2,1H3,(H,11,12)/p-1 |
InChI Key |
QYIMVQNDYUAYTM-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-(naphthalen-1-ylmethyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096220.png)


![1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B14096243.png)


![9-(3,4-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096259.png)
![1-[(2-Hydroxy-3-methylquinolin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B14096260.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096261.png)
![Tert-butyl 4-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B14096262.png)
![Sodium benzo[d]isothiazol-3-olate](/img/structure/B14096268.png)
![4-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]butanoic acid](/img/structure/B14096278.png)
![5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
